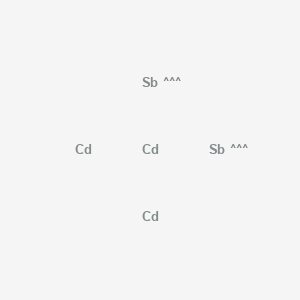![molecular formula C23H28N2O4S2 B086460 10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate CAS No. 1057-84-7](/img/structure/B86460.png)
10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate, also known as Methylene Blue (MB), is a synthetic organic compound used extensively in scientific research. MB is a cationic thiazine dye that has been used for over a century as a biological stain, and it has also found applications in a variety of other fields, including photodynamic therapy, as a redox indicator, and as a mitochondrial electron transport chain inhibitor. In
作用機序
MB is a redox-active compound that can accept and donate electrons. It has been shown to have a number of targets within cells, including the mitochondrial electron transport chain, which is responsible for generating ATP. MB can inhibit the electron transport chain by accepting electrons from complex IV, which leads to a decrease in ATP production. Additionally, MB has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
生化学的および生理学的効果
MB has a number of biochemical and physiological effects that make it a useful research tool. It has been shown to be a potent inhibitor of the mitochondrial electron transport chain, which has led to its use in cancer therapy. MB has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress. Additionally, MB has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
MB has a number of advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable under a wide range of conditions, which makes it easy to work with. However, MB does have some limitations. It has a relatively short half-life in vivo, which may limit its usefulness in some applications. Additionally, MB can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for MB research. One area of interest is the use of MB in cancer therapy. MB has been shown to be a potent inhibitor of the mitochondrial electron transport chain, which has led to its use in cancer therapy. Additional research is needed to determine the optimal dosing and administration of MB for cancer therapy. Another area of interest is the use of MB in the treatment of neurodegenerative diseases. MB has been shown to have neuroprotective properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the efficacy of MB in these applications. Finally, there is interest in the development of novel MB derivatives that may have improved properties for use in research and therapy.
合成法
MB is synthesized through the reaction of N,N-dimethylaniline and sulfur under controlled conditions. The resulting product is then oxidized with ferric chloride to produce MB. The reaction is typically carried out in an aqueous solution, and the yield of MB can be increased by adding a reducing agent such as ascorbic acid.
科学的研究の応用
MB has been extensively used in scientific research due to its unique properties. It has been used as a biological stain for microscopy, where it can be used to visualize cells and tissues. MB has also been used as a redox indicator in analytical chemistry, where it can be used to determine the presence of reducing agents. Additionally, MB has been used as an inhibitor of the mitochondrial electron transport chain, which has found applications in cancer therapy.
特性
CAS番号 |
1057-84-7 |
|---|---|
製品名 |
10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate |
分子式 |
C23H28N2O4S2 |
分子量 |
460.6 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine |
InChI |
InChI=1S/C19H24N2S2.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
RWHQUYWVERCNEK-BTJKTKAUSA-N |
異性体SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.C(=CC(=O)O)C(=O)O |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.C(=CC(=O)O)C(=O)O |
その他のCAS番号 |
1057-84-7 |
同義語 |
10-[3-(dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



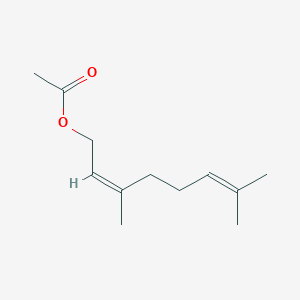
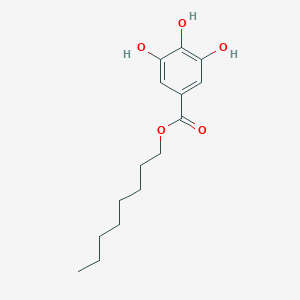
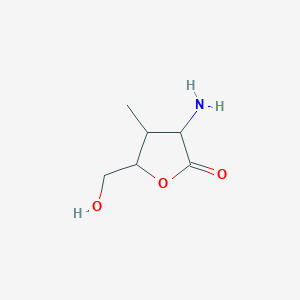
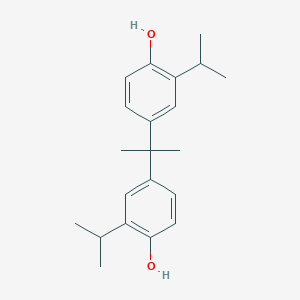
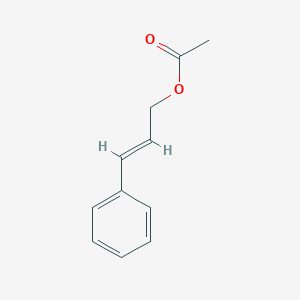
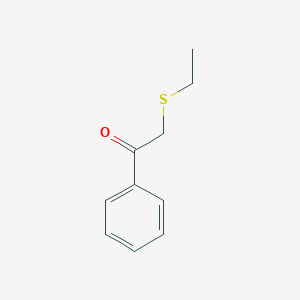
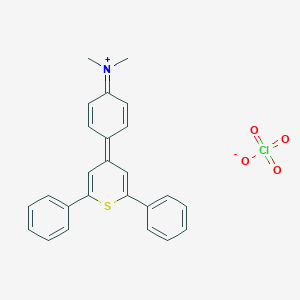
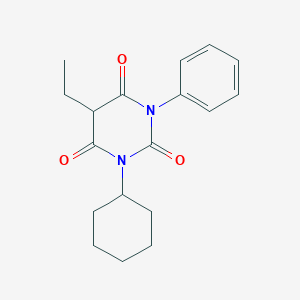
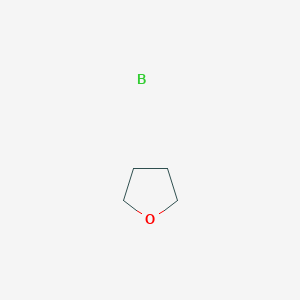
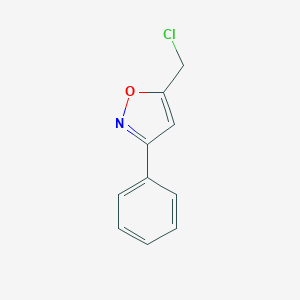
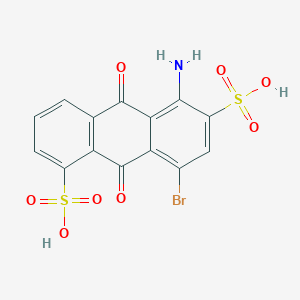
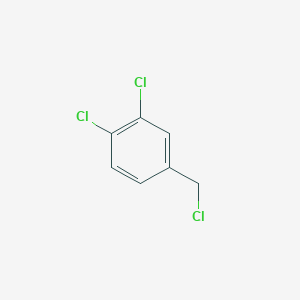
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
